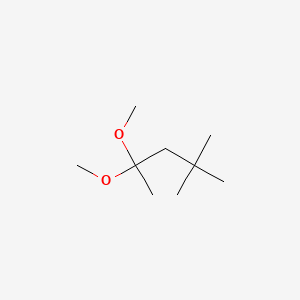
sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is a compound that has been studied for its potential use in a variety of scientific and medical applications. In
Mecanismo De Acción
The exact mechanism of action of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is not yet fully understood. However, it is believed to act by inhibiting the formation of harmful compounds, such as reactive oxygen species and nitric oxide, which can cause tissue damage. Additionally, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Biochemical and Physiological Effects
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, it has been shown to reduce the levels of certain inflammatory markers, such as tumor necrosis factor alpha and interleukin-6, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively easy to synthesize and has been shown to have a variety of biological effects. On the other hand, it can be difficult to obtain in large quantities and its effects can vary depending on the experimental conditions.
Direcciones Futuras
There are a number of potential future directions for the study of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate. These include further studies into its mechanism of action, its potential use in drug development, and its potential use in the development of materials for medical implants. Additionally, further research into its potential use in the treatment of various diseases, such as cancer and inflammatory conditions, is warranted. Finally, further studies into its potential toxicity and its effects on human health are needed.
Métodos De Síntesis
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate can be synthesized using a two-step process. The first step involves the condensation of 3-methyl-4-(4-nitrophenyl)-1H-pyrazol-5-ol with pyridine-2-carboxaldehyde in aqueous methanol to form the desired compound. The second step involves the addition of sodium hydroxide to the reaction mixture to form the sodium salt of the compound.
Aplicaciones Científicas De Investigación
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate has been studied for its potential use in a variety of scientific and medical applications. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for use in drug development. Additionally, it has been studied for its potential use in the development of materials for use in medical implants, such as stents and artificial joints.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate involves the reaction of 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol with sodium hydroxide.", "Starting Materials": [ "3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol in a suitable solvent.", "Add sodium hydroxide to the solution and stir for a specific time period.", "Filter the resulting mixture and wash the solid with water.", "Dry the solid to obtain sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate." ] } | |
Número CAS |
2551115-25-2 |
Nombre del producto |
sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate |
Fórmula molecular |
C15H11N4NaO3 |
Peso molecular |
318.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



